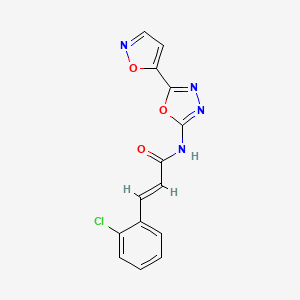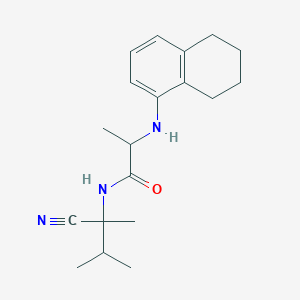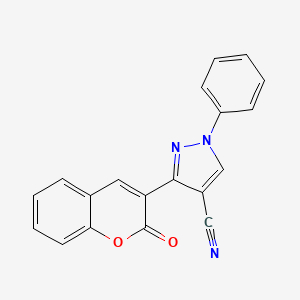
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as OCPC, is an organic compound that belongs to the family of pyrazole derivatives. OCPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Antineoplastic Activity
The compound has shown promise in the field of oncology, particularly in antineoplastic activity. It represents a new leading skeleton suitable for further study due to its potential to inhibit tumor growth. The structure of the compound allows for interactions with various cellular targets, which may disrupt cancer cell proliferation .
Chemosensor Development
Due to the fluorescent properties of the coumarin moiety, this compound can be utilized in the development of chemosensors. These sensors can detect ions or molecules, making them useful in environmental monitoring and diagnostics .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarin derivatives make them suitable for research into treatments for chronic inflammation-related diseases. This compound, with its specific substitutions, could lead to the development of new anti-inflammatory agents .
Antimicrobial Research
Research into antimicrobial agents is crucial in the fight against drug-resistant bacteria and fungi. The compound’s structure suggests it could be effective in this field, potentially leading to the synthesis of new antibacterial and antifungal medications .
Enzyme Inhibition
Compounds like 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile can act as enzyme inhibitors, targeting cholinesterase and monoamine oxidase. This application is significant in the treatment of neurodegenerative diseases and mental health disorders .
Material Science
The unique properties of this compound could be explored in material science, particularly in creating materials with specific optical properties. Its ability to fluoresce can be harnessed in the development of new materials for electronic and photonic devices .
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit antineoplastic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets and induce changes that lead to their antineoplastic activities .
Result of Action
Similar compounds have been reported to exhibit antineoplastic activities , suggesting that they may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
特性
IUPAC Name |
3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c20-11-14-12-22(15-7-2-1-3-8-15)21-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUIJQUMAWSKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

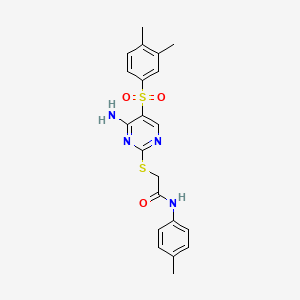

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)

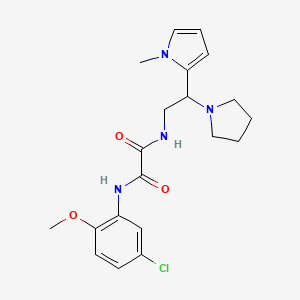

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)
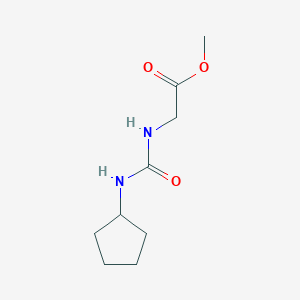
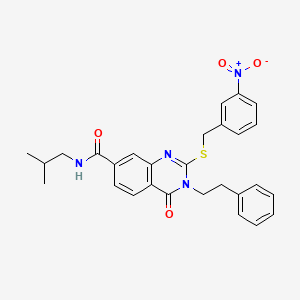

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)
